(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral organic compound characterized by the presence of chlorine and fluorine substituents on the indene ring. Its molecular formula is and it has a molecular weight of approximately 185.62 g/mol. The compound is notable for its potential biological activities, particularly in antimicrobial applications, and is classified as a biochemical reagent used in various scientific research contexts.
The synthesis of (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine typically involves several key steps:
In industrial settings, optimized synthetic routes may be employed to enhance scalability and environmental sustainability. Techniques such as continuous flow chemistry and catalytic processes are often utilized to improve efficiency and yield .
The molecular structure of (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can be represented using various notations:
C1CC2=CC(=C(C=C2[C@@H]1N)Cl)F
XJFMHEBUVOSJBF-SECBINFHSA-N
The compound exhibits a unique bicyclic structure with specific stereochemistry that contributes to its distinct chemical behavior .
(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine can undergo several chemical reactions, including:
Common reagents used in these reactions include:
Research indicates that (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine exhibits significant biological activity, particularly against bacterial and fungal strains. Its mechanism of action involves:
This dual action leads to cell lysis and death, highlighting its potential as an antimicrobial agent .
(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine is a solid at room temperature.
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 185.62 g/mol |
IUPAC Name | (S)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI Key | XJFMHEBUVOSJBF-SECBINFHSA-N |
These properties contribute to its unique reactivity profile compared to similar compounds .
(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amines find applications primarily in scientific research due to their unique chemical properties and biological activities. They are investigated for potential uses in:
The compound's unique structural features enhance its applicability in these fields, making it a valuable subject for ongoing research.
CAS No.: 2508-01-2
CAS No.: 676-99-3
CAS No.: 52078-56-5
CAS No.: 113231-14-4
CAS No.: 210769-82-7
CAS No.: 6971-20-6